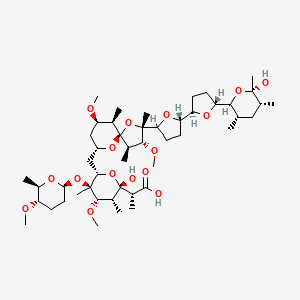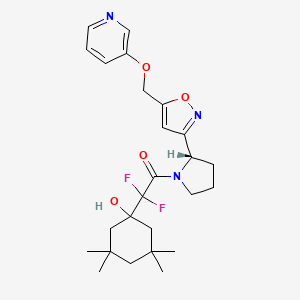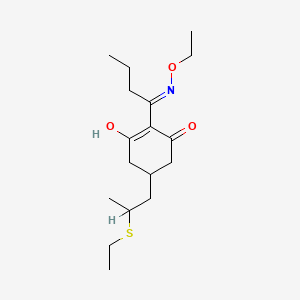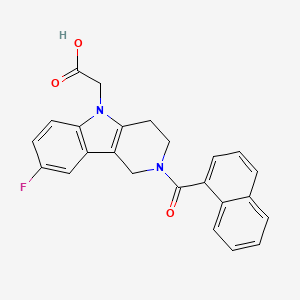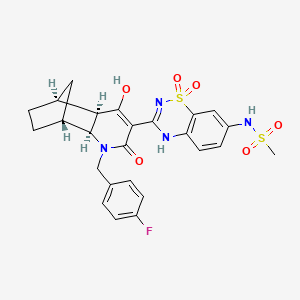![molecular formula C29H29NNa2O6 B610859 disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate CAS No. 654080-03-2](/img/structure/B610859.png)
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-216, also known as Plasminogen activator inhibitor-1 (PAI-1) inhibitor, is a specific PAI-1 inhibitor. SK-216 reduced the extent of angiogenesis in the tumors and inhibited VEGF-induced migration and tube formation by human umbilical vein endothelial cells in vitro. SK-216 reduced the degree of bleomycin-induced pulmonary fibrosis in mice. Targeting PAI-1 as a downstream effector of TGF-β could be a promising therapeutic strategy for pulmonary fibrosis.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that SK-216 may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
Action Environment
Biochemical Analysis
Biochemical Properties
Cellular Effects
SK-216 has been shown to suppress the invasion activity of 143B cells, a type of human osteosarcoma cell . It does not influence their proliferation or migration .
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, SK-216 has been shown to reduce MMP-13 secretion in a dose-dependent manner over time
Dosage Effects in Animal Models
In animal models, the administration of SK-216 has been found to reduce the size of subcutaneous tumors and the extent of metastases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK-216 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Naphthalene Derivative Formation: The benzoxazole intermediate is then reacted with a naphthalene derivative through a Friedel-Crafts acylation reaction.
Side Chain Introduction:
Industrial Production Methods
Industrial production of SK-216 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification Techniques: Using methods such as recrystallization and chromatography to achieve high purity.
Scalability: Ensuring that the process can be scaled up without compromising the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
SK-216 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: SK-216 can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of SK-216 with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
SK-216 has a wide range of scientific research applications, including:
Oncology: It has shown potential in suppressing tumor growth, metastasis, and angiogenesis in various cancer models
Pulmonary Fibrosis: SK-216 has been found to reduce the extent of bleomycin-induced pulmonary fibrosis in mice.
Angiogenesis Inhibition: The compound inhibits vascular endothelial growth factor (VEGF)-induced migration and tube formation in human umbilical vein endothelial cells.
Epithelial-Mesenchymal Transition: SK-216 attenuates transforming growth factor-beta (TGF-β)-dependent epithelial-mesenchymal transition and fibroblast to myofibroblast differentiation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of SK-216
Properties
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of SK-216?
A: SK-216 functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, SK-216 effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]
Q2: How does SK-216 impact the epithelial-mesenchymal transition (EMT) process?
A: Research suggests that SK-216 can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for SK-216 in mitigating fibrotic processes driven by EMT. []
Q3: What is the role of SK-216 in tumor growth and metastasis?
A: Studies have shown that SK-216 demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]
Q4: Is the anti-tumor effect of SK-216 dependent on the tumor's PAI-1 production?
A: Interestingly, research suggests that the anti-tumor efficacy of SK-216 is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of SK-216. []
Q5: What evidence exists for the in vivo efficacy of SK-216 in fibrotic diseases?
A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of SK-216 demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of SK-216 in combating fibrotic diseases. []
Q6: Are there other potential applications of SK-216 besides cancer and fibrosis?
A: Research indicates that SK-216 might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, SK-216 administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []
Q7: What are the limitations in the current understanding of SK-216?
A: While existing research offers valuable insights into the biological activity of SK-216, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of SK-216 for its translation into clinical practice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
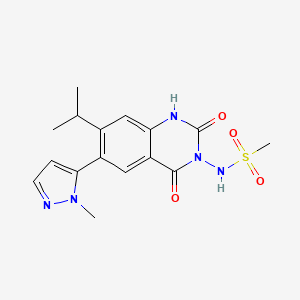
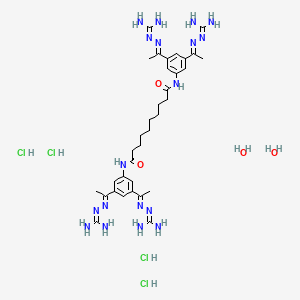
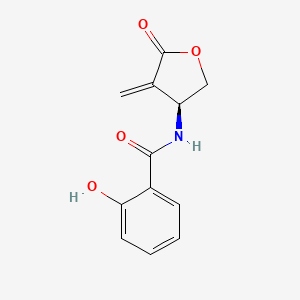
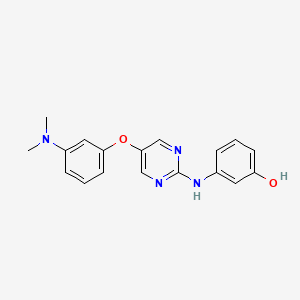

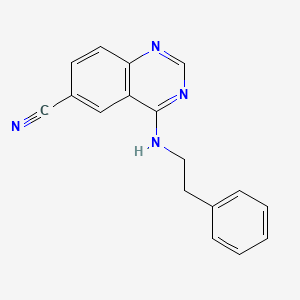
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)

